molecular formula C10H15Cl2NO B3095825 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1269104-92-8

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No. B3095825
CAS RN: 1269104-92-8
M. Wt: 236.13
InChI Key: FSIXTFKQYPGUQQ-UHFFFAOYSA-N
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Description

“3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1269104-92-8. It has a molecular weight of 236.14 and its IUPAC name is the same as the common name . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride” is 1S/C10H14ClNO.ClH/c11-10-4-2-9 (3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride” is a solid at room temperature . It has a molecular weight of 236.14 .

Scientific Research Applications

Uterine Relaxant Potential

Novel compounds structurally related to 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride have been designed and synthesized with the aim of discovering potent uterine relaxants. These compounds demonstrated significant uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats, delaying the onset of labor. Their mechanism of action was partially attributed to their capacity to release cAMP, albeit to a lesser extent, and they showed minimal cardiac stimulant potential compared to isoxsuprine hydrochloride, highlighting their selective activity profile (Viswanathan, Kodgule, & Chaudhari, 2005).

Synthesis of Isotopomers for Research

The chemical synthesis of 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride isotopomers, specifically 1-Amino-2-[3-13C]propanol hydrochloride, has been achieved through a novel synthetic route. These isotopomers are critical for various scientific applications, including tracing metabolic pathways and mechanistic studies in biochemistry and pharmacology. The synthesis involves a coupling reaction followed by reduction and hydrolysis, yielding the compound in significant overall yield from the 13C-source, facilitating its application in advanced research methodologies (Iida, Nakajima, & Kajiwara, 2008).

Chiral Intermediate for Antidepressants

3-Chloro-1-phenyl-1-propanol, a closely related compound, serves as a chiral intermediate in the synthesis of certain antidepressant drugs. The high enantioselectivity and activity of yeast reductase YOL151W from Saccharomyces cerevisiae in converting 3-chloro-1-phenyl-1-propanone to the (S)-alcohol form of this intermediate demonstrate the potential of biocatalysis in producing chirally pure compounds for pharmaceutical applications. This process highlights the importance of such intermediates in the synthesis of complex drug molecules, offering a green and efficient alternative to traditional chemical synthesis (Choi et al., 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride" . The MSDS contains information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIXTFKQYPGUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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